REACTION_CXSMILES
|
NC1C=CC(S(NC2C=CC=CC=2C)(=O)=O)=CC=1.[N+:19]([C:22]1[CH:27]=[CH:26][C:25]([S:28]([NH:31][C:32]2[CH:37]=[CH:36][C:35]([CH3:38])=[CH:34][CH:33]=2)(=[O:30])=[O:29])=[CH:24][CH:23]=1)([O-])=O>>[NH2:19][C:22]1[CH:27]=[CH:26][C:25]([S:28]([NH:31][C:32]2[CH:37]=[CH:36][C:35]([CH3:38])=[CH:34][CH:33]=2)(=[O:30])=[O:29])=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(RK1-1-30)I This compound was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 225 mg | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |